molecular formula C14H15N3O2 B2826531 1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034289-32-0

1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole

Cat. No.: B2826531
CAS No.: 2034289-32-0
M. Wt: 257.293
InChI Key: JYPASRLZZSPBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is a bicyclic heterocyclic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 1-methylindazole moiety via a carbonyl linkage. This structure combines the conformational rigidity of the bridged morpholine system with the aromatic and hydrogen-bonding capabilities of the indazole group. The bicyclic core, first reported by Portoghese and Sepp , is inspired by natural products like the loline alkaloids , which exhibit bioactivity. Synthetic routes often involve coupling the bicyclic amine (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane) with activated indazole derivatives .

Properties

IUPAC Name

(1-methylindazol-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-12-5-3-2-4-11(12)13(15-16)14(18)17-7-10-6-9(17)8-19-10/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPASRLZZSPBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities to the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Bicyclic Core

2-Oxa-5-azabicyclo[2.2.1]heptane vs. 2-Thia-5-azabicyclo[2.2.1]heptane
  • BK66224 (3-{2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole): Replacing the oxygen atom in the bridge with sulfur (2-thia analog) introduces greater polarizability and lipophilicity.
  • Target Compound : The oxygen atom in the 2-oxa bridge likely improves hydrogen-bonding interactions with target proteins, a feature critical for selectivity in enzyme inhibition .
Bridge Size: 2.2.1 vs. 2.2.2 Systems
  • Compound (1H-Indazole-5-methanamine, N-1-azabicyclo[2.2.2]oct-3-yl) : The larger 2.2.2 bridge reduces ring strain and alters conformational flexibility compared to the 2.2.1 system. This may impact binding kinetics and bioavailability .

Substituent Modifications

Aromatic Systems: Indazole vs. Benzimidazole and Triazine
  • Compound 106 (): Features a benzimidazole-phenyl group instead of indazole.
  • Compound 42 () : Incorporates a triazine moiety, which introduces electron-deficient characteristics. This could modulate reactivity in nucleophilic substitution reactions, making it a versatile synthetic intermediate .
Functional Groups: Carbonyl vs. Ester/Protected Amines
  • BD33117 (5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid) : The Boc-protected carboxylic acid group renders this compound a synthetic precursor rather than a bioactive entity. The target compound’s indazole carbonyl group, in contrast, may directly engage in target binding .

Stereochemical Considerations

  • (1S,4S) vs. (1R,4R) Configurations : Stereochemistry significantly impacts bioactivity. For example, compound 106 () uses the (1R,4R) configuration, which may optimize spatial alignment with target receptors compared to the (1S,4S) isomer .

Structural and Activity Comparison Table

Compound Name Bicyclic Core Bridge Heteroatom Key Substituent Notable Properties/Activity
Target Compound 2-oxa-5-azabicyclo[2.2.1] O 1-methyl-1H-indazole-3-carbonyl Rigid core for selective binding
BK66224 () 2-thia-5-azabicyclo[2.2.1] S 1H-indazole-3-carbonyl Enhanced lipophilicity
Compound 106 () 2-oxa-5-azabicyclo[2.2.1] O Benzimidazole-phenyl Repositioned for antimalarial use
Compound 1-azabicyclo[2.2.2] N/A Indazole-5-methanamine Altered conformational flexibility
Thiadiazole Derivative 9b () Non-bridged N/A 1,3,4-thiadiazole IC₅₀ = 2.94 µM (HepG2)

Key Research Findings and Implications

  • Bridged vs. Non-Bridged Cores: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) exhibit improved target selectivity over non-bridged analogs due to restricted conformational freedom .
  • Heteroatom Effects : Sulfur substitution (as in BK66224) may improve pharmacokinetics but requires careful optimization to avoid metabolic liabilities .
  • Substituent Diversity : Indazole derivatives show promise in oncology (e.g., thiazole derivative 12a in with IC₅₀ = 1.19 µM against HepG2), suggesting the target compound’s indazole group could be leveraged similarly .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole?

The synthesis typically involves multi-step procedures starting from bicyclic morpholine derivatives. Key methodologies include:

  • Cyclization reactions : A precursor such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is functionalized via esterification or amidation. For example, Zhang et al. (2014) achieved 86% yield using sodium methoxide in dry methanol under reflux, followed by flash column chromatography .
  • Coupling strategies : The indazole moiety is introduced via nucleophilic acyl substitution or palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the carbonyl group .

Q. How does the bicyclic core influence the compound’s physicochemical and biological properties?

The 2-oxa-5-azabicyclo[2.2.1]heptane system provides:

  • Conformational rigidity : Enhances binding specificity to biological targets like enzymes or receptors .
  • Polar functional groups : The oxygen and nitrogen atoms facilitate hydrogen bonding, improving solubility and interactions with hydrophilic binding pockets .
  • Stereochemical complexity : The (1S,4S) configuration influences chiral recognition in biological systems, as seen in analogs with improved receptor affinity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Resolves stereochemistry and confirms bicyclic ring integrity (e.g., distinct proton coupling patterns in the 1.8–2.2 ppm region) .
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete cyclization .
  • X-ray crystallography : Validates the spatial arrangement of the bicyclic system and indazole substituent .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Chiral auxiliaries : Use (1S,4S)-configured starting materials to enforce desired stereochemistry .
  • Catalytic asymmetric synthesis : Enantioselective catalysts (e.g., chiral Pd complexes) can reduce racemization during indazole coupling .
  • Dynamic resolution : Adjust reaction pH and temperature to favor kinetic control, as demonstrated in the synthesis of related bicyclic morpholines .

Q. What strategies optimize low yields in the cyclization step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield, as shown for structurally similar azabicyclo compounds .
  • Additives : Catalytic iodine or Lewis acids (e.g., ZnCl₂) accelerate cyclization by stabilizing transition states .

Q. How do structural analogs compare in biological activity?

Compound NameKey ModificationsBiological Activity
2-Oxa-5-azabicyclo[2.2.1]heptaneLacks indazole and ester groupsMinimal antimicrobial activity
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylateEster group at position 7Antibacterial (MIC: 8 µg/mL vs. S. aureus)
1-Methyl-3-{2-oxa-5-azabicyclo[...]-carbonyl}-1H-indazoleFull structureDual anticonvulsant/analgesic activity

Q. How to resolve discrepancies in reported biological activities?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) to compare antimicrobial data .
  • Stereochemical purity : Verify enantiomeric excess (>98%) via chiral HPLC, as impurities can mask true activity .
  • Target selectivity : Use kinase profiling or proteomics to identify off-target effects that may explain divergent results .

Methodological Insights

  • Stereochemical validation : Always correlate NMR coupling constants with computational models (e.g., DFT) to confirm configuration .
  • Scale-up challenges : Replace flash chromatography with crystallization for industrial-scale purification, as demonstrated for hydrochloride salts .
  • Biological assays : Prioritize in vivo models (e.g., rodent MES test for anticonvulsants) after confirming in vitro efficacy to address bioavailability issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.